N6-Chloroacetyladenine
Description
N6-Chloroacetyladenine is a chemically modified adenine derivative characterized by a chloroacetyl group (-COCH₂Cl) attached to the N6 position of the adenine base. This modification introduces both steric bulk and electrophilic reactivity, making it distinct from natural adenine or other N6-modified analogs. The chloroacetyl group enhances its utility in crosslinking applications, chemical synthesis, and as a precursor for further functionalization in nucleotide-based therapeutics or probes .
Properties
CAS No. |
10082-95-8 |
|---|---|
Molecular Formula |
C7H6ClN5O |
Molecular Weight |
211.61 g/mol |
IUPAC Name |
2-chloro-N-(7H-purin-6-yl)acetamide |
InChI |
InChI=1S/C7H6ClN5O/c8-1-4(14)13-7-5-6(10-2-9-5)11-3-12-7/h2-3H,1H2,(H2,9,10,11,12,13,14) |
InChI Key |
KLZFMCBADSEGSF-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)NC(=O)CCl |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NC(=O)CCl |
Other CAS No. |
10082-95-8 |
Synonyms |
2-Chloro-N-(1H-purin-6-yl)acetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
The following section compares N6-Chloroacetyladenine with structurally or functionally related adenine derivatives, focusing on chemical properties, biological relevance, and applications.
Structural and Chemical Properties
Key Observations :
- Reactivity : The chloroacetyl group in this compound confers higher electrophilicity compared to methyl or acetyl groups, enabling nucleophilic substitution reactions (e.g., with thiols or amines). This contrasts with m6A, which is biologically inert and primarily serves as an epigenetic marker .
- Stability : this compound is less stable in aqueous environments than dimethyl or methyl analogs due to hydrolysis susceptibility, limiting its in vivo applications without stabilization strategies.
Key Insights :
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